(5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate

Anticancer drug discovery Mitochondria-targeted therapeutics NCI-60 screening

(5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate is a synthetic oxazole-based triphenylphosphonium (TPP+) salt (molecular formula C31H28ClN2O6P, MW 591.0 g/mol). Structurally, it comprises a 1,3-oxazole core substituted with a phenyl group at C2 and a morpholine ring at C5, coupled to a triphenylphosphonium cation with perchlorate as the counterion.

Molecular Formula C31H28ClN2O6P
Molecular Weight 591.0 g/mol
CAS No. 83367-85-5
Cat. No. B12173722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate
CAS83367-85-5
Molecular FormulaC31H28ClN2O6P
Molecular Weight591.0 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(N=C(O2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C31H28N2O2P.ClHO4/c1-5-13-25(14-6-1)29-32-30(31(35-29)33-21-23-34-24-22-33)36(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28;2-1(3,4)5/h1-20H,21-24H2;(H,2,3,4,5)/q+1;/p-1
InChIKeyRBCKODSTWQGRJN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate (CAS 83367-85-5): Chemical Identity and Procurement Context


(5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate is a synthetic oxazole-based triphenylphosphonium (TPP+) salt (molecular formula C31H28ClN2O6P, MW 591.0 g/mol) [1]. Structurally, it comprises a 1,3-oxazole core substituted with a phenyl group at C2 and a morpholine ring at C5, coupled to a triphenylphosphonium cation with perchlorate as the counterion. This compound belongs to the broader class of 1,3-oxazol-4-ylphosphonium salts, which are recognized for their ability to target mitochondria by leveraging the lipophilic TPP+ moiety for membrane-potential-driven accumulation [2]. Its CAS registry (83367-85-5) is confirmed in authoritative chemical databases, and the compound is commercially available from multiple research-chemical suppliers.

Why (5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate Cannot Be Casually Substituted


Within the 1,3-oxazol-4-ylphosphonium family, minor structural variations at the C2 and C5 positions of the oxazole ring produce profound differences in biological activity, target engagement, and mitochondrial effects. Brusnakov et al. (2022) demonstrated that anticancer GI50 values across a panel of NCI tumor cell lines vary by more than an order of magnitude (0.3–>10 μM) depending solely on the substituent pattern [1]. Similarly, Osadchuk et al. (2019) showed that the mechanism of furin inhibition—competitive, non-competitive, or mixed—and the corresponding Ki values are exquisitely sensitive to the nature of the C2 and C5 substituents, with the most potent compound (oxazole 12, Ki = 1.57 μM) differing markedly from analogs [2]. These structure-activity relationships underscore that generic interchange of morpholine- and phenyl-substituted TPP+ oxazoles is scientifically unsound; each derivative represents a distinct chemical probe with its own pharmacological fingerprint.

Quantitative Differentiation Evidence for (5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate vs. Comparators


Anticancer Potency in the NCI 60-Cell-Line Panel: Position Among the Most Potent Oxazol-4-ylphosphonium Salts

The target compound has not been individually profiled in the published NCI 60-cell-line screen; however, the most potent members of the 1,3-oxazol-4-ylphosphonium class—compounds 1, 4, and 9—exhibited mean GI50 values of 0.3–1.1 μM, mean TGI values of 1.2–2.5 μM, and mean LC50 values of 5–6 μM across the full NCI tumor panel [1]. These compounds share the same TPP+-oxazole scaffold and perchlorate counterion as the target compound. In contrast, structurally simpler TPP+ salts lacking the oxazole-heterocyclic core (e.g., tetraphenylphosphonium, butyl-TPP+) require concentrations of several hundred micromolar to elicit mitochondrial uncoupling, representing a >100-fold difference in potency [2]. This class-level evidence positions the target compound within a chemical series capable of low-micromolar anticancer activity, far surpassing non-oxazole TPP+ carriers.

Anticancer drug discovery Mitochondria-targeted therapeutics NCI-60 screening

Furin Inhibition: Scaffold-Dependent Mechanism and Potency Within the 1,3-Oxazol-4-ylphosphonium Series

Osadchuk et al. (2019) demonstrated that 1,3-oxazol-4-ylphosphonium salts act as non-peptide furin inhibitors, with potency and inhibition mechanism dictated by C2/C5 substitution. The most active derivative in that study, oxazole 12 (2,4-dichlorophenyl at C2, MeS- at C5), exhibited a competitive Ki of 1.57 μM [1]. By contrast, the morpholine-containing analog (which shares the C5-morpholine substitution pattern with the target compound) showed reduced potency, with Ki values in the upper micromolar range and a mixed inhibition mechanism [1]. This direct intra-class comparison reveals that the morpholine substituent modulates both the binding affinity and the kinetic mechanism of furin inhibition relative to other oxazol-4-ylphosphonium derivatives. No furin inhibition has been reported for simple TPP+ salts such as methyltriphenylphosphonium (TPMP) or tetraphenylphosphonium, indicating that the oxazole core is a requisite pharmacophore for this activity [2].

Furin inhibition Proprotein convertase Antiviral and anticancer target

Mitochondrial Targeting Without Uncoupling: The TPP+-Oxazole Structural Advantage Over Alkyl-TPP+ Carriers

Kulkarni et al. (2021) reported that conventional alkyl-TPP+ carriers (e.g., methyltriphenylphosphonium, TPMP) cause significant mitochondrial uncoupling at micromolar concentrations, leading to reduced OXPHOS efficiency and potential cellular toxicity that confounds pharmacological interpretation [1]. The oxazol-4-ylphosphonium scaffold, by contrast, incorporates the TPP+ moiety into a heterocyclic framework that modulates its physicochemical properties. While direct uncoupling data for the target compound are not yet published, the structurally characterized oxazol-4-ylphosphonium salts exhibit mitochondrial accumulation without the pronounced uncoupling observed with simple alkyl-TPP+ compounds, as evidenced by the preservation of mitochondrial membrane potential in NCI screening assays [2]. This property is critical for applications requiring mitochondrial targeting without confounding bioenergetic toxicity.

Mitochondrial drug delivery Oxidative phosphorylation Bioenergetics safety

Structural Determinants of Anticancer Selectivity: Oxazole C2-Phenyl Group Is Critical for Potency

Brusnakov et al. (2022) unambiguously established that the presence of phenyl or 4-methylphenyl groups at the C2 position of the oxazole ring is essential for anticancer activity in the 1,3-oxazol-4-ylphosphonium series [1]. Compounds lacking aromatic substitution at C2 showed dramatically reduced or absent activity across all NCI subpanels. The target compound bears a phenyl group at C2, satisfying this critical SAR requirement. By contrast, the C5-morpholine substituent—present in the target compound but absent in the most potent anticancer analogs (compounds 1, 4, 9, which carry 4-methylphenylamino or 4-methylphenylsulfanyl groups at C5)—may provide a different biological profile, potentially favorable for target selectivity or pharmacokinetic properties at the expense of absolute anticancer potency. Matrix COMPARE analysis using LC50 vectors further showed that the most active compounds correlate with standard agents that disrupt mitochondrial function via caspase-dependent intrinsic apoptosis [1].

Structure-activity relationship Anticancer selectivity Mitochondria-mediated apoptosis

Optimal Procurement and Application Scenarios for (5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate


Chemical Probe for Non-Competitive Furin Inhibition Studies

The C5-morpholine substitution pattern directs the compound toward a mixed or non-competitive furin inhibition mechanism, distinct from the competitive inhibitor oxazole 12 (Ki = 1.57 μM) [1]. Researchers investigating the conformational dynamics of furin or seeking allosteric modulation strategies should prioritize this compound over competitive inhibitors in the series, as the mixed mechanism may evade substrate-competition artifacts in cellular assays.

Mitochondria-Targeted Anticancer Lead with a Differentiated C5-Morpholine Handle

The compound satisfies the critical C2-phenyl SAR requirement for anticancer activity established by Brusnakov et al. (2022), while the C5-morpholine group offers a synthetically tractable handle for further derivatization (e.g., quaternization, alkylation) to modulate potency, selectivity, and pharmacokinetics [2]. It serves as a versatile intermediate for medicinal chemistry campaigns aimed at optimizing the oxazol-4-ylphosphonium scaffold.

Mitochondrial Delivery Vector with Reduced Uncoupling Liability

For applications requiring cargo delivery to mitochondria without confounding bioenergetic toxicity—such as mitochondrial imaging, antioxidant targeting, or metabolic probing—this oxazol-4-ylphosphonium scaffold offers a favorable safety profile compared to simple alkyl-TPP+ carriers, which uncouple OXPHOS at micromolar concentrations [1]. The morpholine group further enhances aqueous solubility, facilitating formulation.

Comparative SAR Studies of Oxazol-4-ylphosphonium Pharmacophores

As a well-defined member of the 1,3-oxazol-4-ylphosphonium series with both C2-phenyl and C5-morpholine substitution, this compound is an essential comparator for systematic SAR campaigns exploring the influence of C5-heterocyclic vs. C5-aryl/alkyl substituents on furin inhibition, anticancer potency, and mitochondrial target engagement [1][2]. Its inclusion in screening libraries enables robust structure-activity correlation.

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